N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine
Brand Name: Vulcanchem
CAS No.: 64781-51-7
VCID: VC17151484
InChI: InChI=1S/C16H19N5/c1-4-20(5-2)16-12(3)18-19-15-14(11-17-21(15)16)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol

N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine

CAS No.: 64781-51-7

Cat. No.: VC17151484

Molecular Formula: C16H19N5

Molecular Weight: 281.36 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine - 64781-51-7

Specification

CAS No. 64781-51-7
Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
IUPAC Name N,N-diethyl-3-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Standard InChI InChI=1S/C16H19N5/c1-4-20(5-2)16-12(3)18-19-15-14(11-17-21(15)16)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3
Standard InChI Key DKIHXUQBVRAONM-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=C(N=NC2=C(C=NN21)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, N,N-diethyl-3-methyl-8-phenylpyrazolo[5,1-c] triazin-4-amine, reflects its polycyclic architecture. Key identifiers include:

PropertyValue
CAS No.64781-51-7
Molecular FormulaC₁₆H₁₉N₅
Molecular Weight281.36 g/mol
InChI KeyDKIHXUQBVRAONM-UHFFFAOYSA-N
SMILESCC1=NN2C(=NC(=N2)C3=CC=CC=C3)N(C1)C(C)(C)C

The structure combines a pyrazole ring fused to a 1,2,4-triazine moiety, with a phenyl group at position 8, a methyl group at position 3, and a diethylamine substituent at position 4. X-ray crystallography data are unavailable, but computational models suggest a planar triazine ring with slight puckering in the pyrazole component due to steric interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

  • Cyclocondensation: Reacting α,β-diketones (e.g., benzil derivatives) with hydrazines or semicarbazides under acidic conditions . For example, 4,4’-difluorobenzil reacts with thiosemicarbazide in glacial acetic acid to yield fluorinated pyrazolo-triazines .

  • Alkylation: Introducing diethylamine via nucleophilic substitution. A proposed route involves treating a triazine intermediate with diethylamine in the presence of a base like K₂CO₃ in DMF.

Mechanistic Considerations

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility due to the hydrophobic phenyl group.

  • Stability: Stable under inert conditions but may degrade upon prolonged exposure to light or moisture. The triazine ring is susceptible to hydrolysis under strongly acidic or basic conditions .

Thermodynamic Parameters

  • LogP: Estimated at 3.2 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.

  • pKa: The diethylamine group has a predicted pKa of ~9.5, making the compound weakly basic.

Future Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yield (>60%) and purity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.

  • SAR Studies: Modify the phenyl or diethylamine groups to enhance potency and selectivity.

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